molecular formula C13H9ClF3N3O3 B2860739 N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-52-8

N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2860739
CAS No.: 861208-52-8
M. Wt: 347.68
InChI Key: YJXOVHNTLIIZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The trifluoromethyl group attached to the phenyl ring could potentially make the compound more lipophilic, which might affect its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenyl ring via a carbonyl group. The phenyl ring carries a trifluoromethyl group and a chlorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, which might affect properties such as solubility .

Scientific Research Applications

Inhibition of Transcription Factors

One significant application of this compound is in the field of inhibiting transcription factors like NF-kappaB and AP-1. Studies conducted by Palanki et al. (2000) have shown that variations of this compound can serve as inhibitors of transcription mediated by both NF-kappaB and AP-1 transcription factors. These findings are crucial because they provide insights into the development of potential therapeutic agents targeting these transcription factors (Palanki et al., 2000).

Inhibition of Dihydroorotate Dehydrogenase

Another application is in the inhibition of dihydroorotate dehydrogenase, an enzyme essential in pyrimidine de novo synthesis. Research by Knecht and Löffler (1998) found that certain analogs of this compound, like A77-1726 and HR325, exhibit strong inhibitory effects on this enzyme, affecting pyrimidine nucleotide pools which are crucial for normal immune cell functions (Knecht & Löffler, 1998).

Development of Polyamides and Polyimides

This compound has also found use in the synthesis of various polymers. Yang and Lin (1994, 1995) demonstrated that derivatives of this compound could be used to synthesize aromatic polyamides and polyimides. These polymers have significant potential in various industrial applications due to their solubility in polar solvents and high thermal stability (Yang & Lin, 1994), (Yang & Lin, 1995).

Antifungal Applications

The compound and its derivatives have been studied for their antifungal properties. Konno et al. (1989) synthesized a series of derivatives and evaluated their antifungal activity, demonstrating potential uses in agricultural and pharmaceutical fields (Konno et al., 1989).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Without specific information, it’s not possible to provide a detailed mechanism of action .

Future Directions

The study of pyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve studying its biological activity, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O3/c1-20-10(21)5-9(19-12(20)23)11(22)18-8-3-2-6(14)4-7(8)13(15,16)17/h2-5H,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDMBPDOPJWFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.